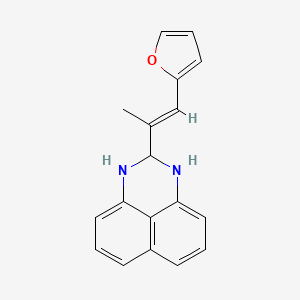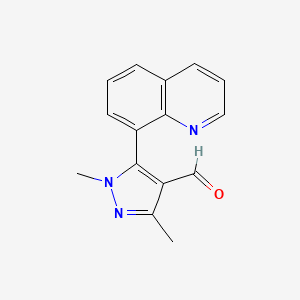
8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one est un composé synthétique appartenant à la classe des dérivés de la benzopyranne. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La présence de brome, de chlore et de groupes hydroxyle dans sa structure en fait une molécule unique avec des propriétés chimiques spécifiques.
Méthodes De Préparation
La synthèse de la 8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one implique généralement la réaction de condensation de Pechmann. Cette réaction est réalisée en faisant réagir des dérivés de phénol avec des β-cétoesters en présence d'un catalyseur acide fort tel que l'acide sulfurique. Les conditions de réaction comprennent le chauffage du mélange à une température spécifique pour faciliter la formation du cycle benzopyranne .
Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction pour augmenter le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, de solvants et de températures de réaction alternatifs pour obtenir le produit souhaité efficacement .
Analyse Des Réactions Chimiques
La 8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés de la quinone.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, ce qui conduit à la formation de dérivés dihydro.
Substitution : Les atomes de brome et de chlore du composé peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinone, tandis que la réduction peut produire des dérivés dihydro .
Applications de la recherche scientifique
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur fonction. Cette inhibition peut affecter diverses voies biologiques, conduisant aux effets thérapeutiques observés .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways, leading to the observed therapeutic effects .
Comparaison Avec Des Composés Similaires
La 8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one peut être comparée à d'autres dérivés de la benzopyranne tels que :
4-Hydroxycoumarine : Connue pour ses propriétés anticoagulantes et utilisée dans la synthèse de la warfarine.
7-Méthylcoumarine : Utilisée dans l'industrie des parfums et comme colorant fluorescent.
6-Nitrobenzopyranne :
Le caractère unique de la this compound réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C9H4BrClO3 |
|---|---|
Poids moléculaire |
275.48 g/mol |
Nom IUPAC |
8-bromo-6-chloro-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H4BrClO3/c10-6-2-4(11)1-5-7(12)3-8(13)14-9(5)6/h1-3,12H |
Clé InChI |
ZLDIAJQXMMRMPC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=CC(=O)O2)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044471.png)
![4-Chloro-N-{2-[((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)carbonyl]phenyl}benzenesulfonamide](/img/structure/B12044479.png)

![11-(5-((9-Methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12044505.png)


![3-[(E)-(3-aminopyridin-2-yl)methylideneamino]-1,1-dimethylthiourea](/img/structure/B12044526.png)
![N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044529.png)
![3-Methyl-2-(3-methylbutyl)-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044530.png)
![(4Z)-4-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12044534.png)
![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044542.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044560.png)


